molecular formula C8H9FN2O2 B13682170 N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide

N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide

Cat. No.: B13682170
M. Wt: 184.17 g/mol
InChI Key: VIDJIUJWTDCRCM-UHFFFAOYSA-N
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Description

N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the third position and a methoxy group at the second position of the pyridine ring, along with an acetamide group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide typically involves the reaction of 3-fluoro-2-methoxypyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Fluoro-2-methoxypyridin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

N-(3-fluoro-2-methoxypyridin-4-yl)acetamide

InChI

InChI=1S/C8H9FN2O2/c1-5(12)11-6-3-4-10-8(13-2)7(6)9/h3-4H,1-2H3,(H,10,11,12)

InChI Key

VIDJIUJWTDCRCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=NC=C1)OC)F

Origin of Product

United States

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